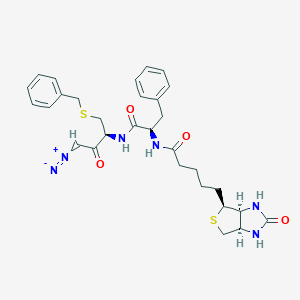![molecular formula C17H18ClN3 B138931 4-Cloro-7-mesitilo-2,5-dimetil-7H-pirrolo[2,3-d]pirimidina CAS No. 157286-81-2](/img/structure/B138931.png)
4-Cloro-7-mesitilo-2,5-dimetil-7H-pirrolo[2,3-d]pirimidina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-Hydroxy-3-Methylglutaric anhydride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of HMG-CoA, which is essential for studying cholesterol biosynthesis.
Biology: It plays a role in understanding metabolic pathways and enzyme functions related to HMG-CoA reductase.
Medicine: Research on 3-hydroxy-3-methylglutaric anhydride contributes to the development of cholesterol-lowering drugs and treatments for metabolic disorders.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals
Mecanismo De Acción
3-Hydroxy-3-Methylglutaric anhydride exerts its effects by interfering with the enzymatic steps involved in the conversion of acetate to hydroxymethylglutaryl coenzyme A. It inhibits the activity of hydroxymethylglutaryl coenzyme A reductase, which is the rate-limiting enzyme in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol synthesis and has implications for treating hypercholesterolemia and related conditions.
Similar Compounds:
3-Hydroxy-3-Methylglutaric Acid: A precursor to the anhydride form and involved in similar metabolic pathways.
3-Acetoxy-3-Methylglutaric Anhydride: An acetylated derivative with different reactivity and applications.
3-Alkyl-3-Hydroxyglutaric Acids: These compounds act as inhibitors of HMG-CoA reductase and have similar biological roles
Uniqueness: 3-Hydroxy-3-Methylglutaric anhydride is unique due to its specific role as a precursor in the synthesis of HMG-CoA and its involvement in cholesterol biosynthesis. Its ability to inhibit HMG-CoA reductase makes it a valuable compound for research and therapeutic applications .
Direcciones Futuras
The discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold, revealing structural features that elicit antiviral activity . Overall, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs including compounds 1, 8, and 11 have been identified as promising antiviral agents against flaviviruses ZIKV and dengue virus (DENV) . These compounds represent new chemotypes in the design of small molecules against flaviviruses, an important group of human pathogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-methylglutaric anhydride typically involves the treatment of 3-hydroxy-3-methylglutaric acid with acetic anhydride in a benzene solution under reflux conditions. The reaction is carried out for about one hour, resulting in the formation of crystalline 3-hydroxy-3-methylglutaric anhydride .
Industrial Production Methods: In industrial settings, the synthesis of 3-hydroxy-3-methylglutaric anhydride follows similar principles but may involve larger-scale equipment and more controlled conditions to ensure high yield and purity. The use of high-purity acetic anhydride and precise temperature control are critical factors in the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-3-Methylglutaric anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Produces oxidized derivatives such as carboxylic acids.
Reduction: Yields alcohols or other reduced compounds.
Substitution: Results in substituted derivatives with different functional groups.
Propiedades
IUPAC Name |
4-chloro-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c1-9-6-10(2)15(11(3)7-9)21-8-12(4)14-16(18)19-13(5)20-17(14)21/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDYVRQHDEHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C(C3=C2N=C(N=C3Cl)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444851 | |
| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157286-81-2 | |
| Record name | 4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


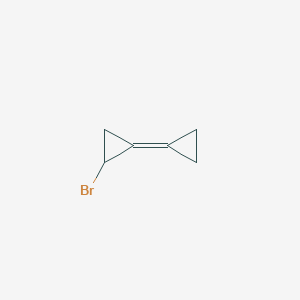
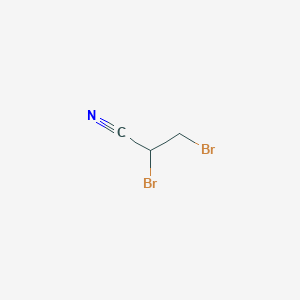
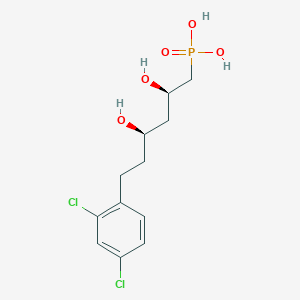
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
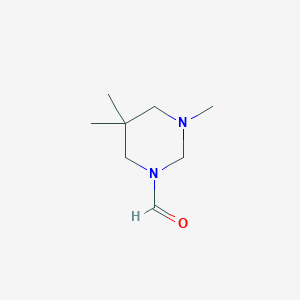
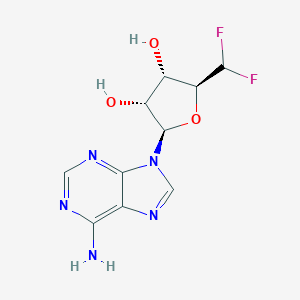

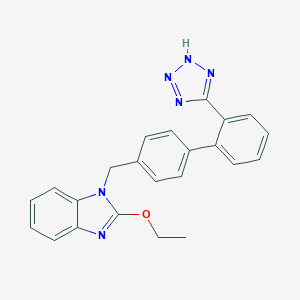
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)


